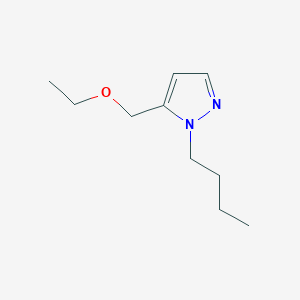

1-butyl-5-(ethoxymethyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Core Structure and Derivatives in Heterocyclic Chemistry

Pyrazole is a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms. nih.govorientjchem.org This fundamental structure, with the molecular formula C₃H₄N₂, is a cornerstone of heterocyclic chemistry, a field that studies cyclic compounds containing atoms of at least two different elements in their rings. nih.govwisdomlib.org The pyrazole ring is characterized by its planarity and aromaticity, which is derived from the delocalization of six π-electrons over the five-membered ring. orientjchem.org

The pyrazole core's unique electronic and structural features, including the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, allow for a wide range of chemical modifications. nih.gov This versatility has led to the synthesis of a vast number of pyrazole derivatives, where various functional groups are attached to the carbon and nitrogen atoms of the ring. These derivatives are of significant interest due to their diverse applications in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net The ability of pyrazoles to act as ligands for metal ions further expands their utility in catalysis and coordination chemistry. orientjchem.org

Table 1: Key Characteristics of the Pyrazole Core Structure

| Feature | Description |

| Ring Structure | Five-membered ring with three carbon and two adjacent nitrogen atoms. wisdomlib.org |

| Aromaticity | Aromatic due to the delocalization of 6 π-electrons. orientjchem.org |

| Nitrogen Atoms | Contains one sp²-hybridized "pyridine-like" nitrogen and one "pyrrole-like" nitrogen. nih.gov |

| Tautomerism | N-unsubstituted pyrazoles can exhibit tautomerism, influencing their reactivity. nih.gov |

| Reactivity | The ring can undergo various reactions, including electrophilic and nucleophilic substitution. |

Historical Development and Contemporary Relevance of Pyrazole Compounds in Synthetic and Applied Chemistry

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. orientjchem.orgwikipedia.org One of the classical synthesis methods was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org A significant early discovery was the synthesis of the pyrazolone (B3327878) derivative, Antipyrine, by Knorr, which was one of the first synthetic analgesics.

Throughout the 20th and into the 21st century, the field of pyrazole chemistry has expanded dramatically. The development of new synthetic methodologies, such as the Knorr pyrazole synthesis (the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound), has made a wide array of pyrazole derivatives readily accessible. numberanalytics.com These advancements have been driven by the discovery of the broad spectrum of biological activities exhibited by pyrazole-containing molecules.

In contemporary chemistry, pyrazoles are highly relevant. They are key components in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and antimicrobial compounds. numberanalytics.comnih.gov In the agrochemical industry, pyrazole derivatives are utilized as herbicides and insecticides. nih.gov The unique photophysical properties of certain pyrazole derivatives have also led to their use in the development of dyes and fluorescent materials. globalresearchonline.net The ongoing research into pyrazole chemistry continues to uncover new applications and further solidifies their importance in modern science. researchgate.net

Specific Focus on 1-butyl-5-(ethoxymethyl)-1H-pyrazole within the Broader Pyrazole Context

This compound is a specific derivative of the pyrazole core. While extensive research dedicated solely to this compound is not widely available in public literature, its structure suggests specific areas of interest and potential applications based on the chemistry of related compounds.

The structure features a butyl group at the N1 position of the pyrazole ring and an ethoxymethyl group at the C5 position. The N1-alkylation with a butyl group is a common strategy in medicinal chemistry to modulate lipophilicity and, consequently, the pharmacokinetic properties of a molecule. The ethoxymethyl group at the C5 position introduces a flexible ether linkage, which can influence binding to biological targets and solubility.

The synthesis of related structures provides insight into potential synthetic routes for this compound. For instance, the synthesis of α-(1-ethoxymethyl-5-pyrazolyl)-2,3-dichloro-4-methoxy-benzylalcohol starts from 1-ethoxymethylpyrazole, which is lithiated and then reacted with an aldehyde. prepchem.com A similar approach could potentially be used, starting with 1-butyl-pyrazole, followed by functionalization at the 5-position. Another relevant synthesis is that of 5-(ethoxymethyl)-4-nitroso-1H-pyrazoles, which indicates that the ethoxymethyl pyrazole scaffold can be synthesized and further modified. researchgate.net

Table 2: Structural Features of this compound and Their Potential Significance

| Structural Moiety | Position | Potential Influence |

| Butyl group | N1 | Increased lipophilicity, potential for enhanced membrane permeability. |

| Ethoxymethyl group | C5 | Introduction of an ether linkage, potential for hydrogen bonding, and modulation of solubility and metabolic stability. |

| Pyrazole Core | - | Aromatic scaffold with potential for various biological interactions. |

The specific combination of these substituents in this compound makes it a candidate for investigation in various fields where pyrazole derivatives have shown promise. Its structural motifs are found in compounds explored for their biological activities, suggesting that this particular derivative could be a valuable subject for future research in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-(ethoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-5-8-12-10(6-7-11-12)9-13-4-2/h6-7H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGDKTQDQFWDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butyl 5 Ethoxymethyl 1h Pyrazole and Its Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole heterocycle is the foundational step in the synthesis of 1-butyl-5-(ethoxymethyl)-1H-pyrazole. Various robust methods have been developed, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

One of the most powerful and versatile methods for pyrazole synthesis is the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition reaction. chim.it This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. chim.itrsc.org The reaction proceeds by heating the components, often without the need for a catalyst or solvent, which aligns with principles of green chemistry. rsc.org For the synthesis of pyrazoles with ester functionalities, α-diazocarbonyl substrates react efficiently with alkynes to afford the products in high yields. rsc.org

The Huisgen 1,3-dipolar cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkyne surrogates also provides a regioselective route to tetrasubstituted pyrazoles. nih.govorganic-chemistry.org This method highlights the utility of cycloaddition reactions in creating highly substituted and complex pyrazole structures. nih.gov

Table 1: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Key Features | Resulting Product |

|---|---|---|---|

| Diazo Compounds (e.g., Ethyl Diazoacetate) | Alkynes | High efficiency, often catalyst-free, solvent-free conditions possible. rsc.org | Substituted Pyrazoles |

| Nitrile Imines | Alkynes / Alkyne Surrogates | Good regioselectivity, allows for synthesis of polysubstituted pyrazoles. nih.gov | 1,3,4,5-Tetrasubstituted Pyrazoles |

| Sydnones | Alkynes | Robust and general method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.orgresearchgate.net | 1,4-Disubstituted Pyrazoles |

Condensation Reactions

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. chim.itmdpi.comrsc.org This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward approach to the pyrazole core. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can, however, lead to a mixture of two regioisomeric pyrazoles. nih.gov

To improve yields and regioselectivity, various catalysts and reaction conditions have been explored. For instance, reactions conducted in N,N-dimethylacetamide can achieve high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.comnih.gov Similarly, the condensation of α,β-unsaturated ketones (chalcones) with hydrazines first yields pyrazoline intermediates, which are then oxidized in situ to the aromatic pyrazole products. mdpi.comnih.gov

Table 2: Examples of Condensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Component | Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acid or Base Catalysis | 3,5-Disubstituted Pyrazole |

| β-Ketoester | Phenylhydrazine | N,N-Dimethylacetamide, Room Temp | 1-Aryl-5-pyrazolone |

| α,β-Unsaturated Ketone | Arylhydrazine | Copper Triflate, bmim | 1,3,5-Trisubstituted Pyrazole mdpi.com |

Tandem Cross-Coupling/Electrocyclization Approaches

Modern synthetic strategies have introduced more sophisticated and highly regioselective methods for constructing complex pyrazoles. A notable example is the tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates. organic-chemistry.orgnih.gov This palladium-catalyzed process provides a novel and practical route to 3,4,5-trisubstituted pyrazoles with a high degree of structural control. organic-chemistry.orgacs.org

The reaction sequence begins with a palladium-catalyzed cross-coupling of an enol triflate with a diazoacetate to form a vinyl diazoacetate intermediate. This intermediate then undergoes a thermal 1,5-electrocyclization, followed by tautomerization, to yield the final pyrazole product. organic-chemistry.org Optimization studies have identified Pd(PPh₃)₄ as an effective catalyst, with DMF as the solvent and N-methylmorpholine as the base. nih.gov This methodology has been successfully applied to the synthesis of a structural analogue of the target compound, specifically 5-tert-butyl 3-ethyl 4-(ethoxymethyl)-1H-pyrazole-3,5-dicarboxylate, demonstrating its utility for creating pyrazoles with alkoxy substituents. nih.gov

Table 3: Key Parameters of the Tandem Cross-Coupling/Electrocyclization Method

| Parameter | Description |

|---|---|

| Substrates | Enol Triflates and Diazoacetates organic-chemistry.org |

| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) nih.gov |

| Solvent/Base | DMF (N,N-Dimethylformamide) / N-Methylmorpholine nih.gov |

| Mechanism | 1. Pd-catalyzed cross-coupling. 2. Thermal 1,5-electrocyclization of vinyl diazo intermediate. organic-chemistry.org |

| Advantages | High regiocontrol, access to complex 3,4,5-trisubstituted pyrazoles. nih.gov |

Introduction of the N-Butyl Substituent

Once the pyrazole ring, substituted with an ethoxymethyl group at the C5 position, is formed, the final step is the introduction of the butyl group at one of the ring nitrogen atoms. The N-alkylation of pyrazoles is a common transformation, but for unsymmetrical pyrazoles, achieving regioselectivity is a primary challenge. nih.gov

Alkylation Strategies at the Pyrazole Nitrogen

The direct N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole's N-H group with a base, followed by nucleophilic substitution with an alkylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane). semanticscholar.orgpharmaguideline.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like DMF or acetonitrile. acs.org

For an unsymmetrical pyrazole, such as 5-(ethoxymethyl)-1H-pyrazole, this direct alkylation can lead to a mixture of two regioisomers: this compound and 1-butyl-3-(ethoxymethyl)-1H-pyrazole. The ratio of these products is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. mdpi.com

Alternative alkylating agents, such as trichloroacetimidates activated by a Brønsted acid, have also been developed, offering a method that avoids strong bases. semanticscholar.orgmdpi.com

Table 4: General Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Key Considerations |

|---|---|---|---|

| Butyl Halide (e.g., 1-Bromobutane) | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Potential for forming isomeric mixtures with unsymmetrical pyrazoles. nih.govmdpi.com |

| Butyl Trichloroacetimidate | Camphorsulfonic Acid (cat.) | Dichloromethane | Brønsted acid-catalyzed method, avoids strong bases. mdpi.com |

| Alcohols (e.g., Butanol) | Crystalline Aluminosilicate Catalyst | Gas Phase | Industrial method for N-alkylation under heterogeneous catalysis. google.com |

Regioselective Functionalization Techniques

Controlling the regioselectivity of N-alkylation is crucial for the unambiguous synthesis of this compound. The outcome of the alkylation is often governed by a combination of steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom, and electronic effects. acs.orgmdpi.com

Several strategies have been developed to achieve high regioselectivity:

Steric Control: In many cases, bulky substituents at the C3 or C5 position can effectively direct the incoming alkyl group to the more accessible nitrogen atom. acs.orgmdpi.com For 5-(ethoxymethyl)-1H-pyrazole, the ethoxymethyl group would sterically hinder the adjacent N1 position, potentially favoring alkylation at the N2 position (leading to the 1,3-isomer). Directed synthesis, where the N-butyl group is introduced from a butylhydrazine (B1329735) precursor during the ring formation step, can offer absolute regiocontrol.

Catalyst-Controlled Alkylation: The use of specific catalysts can override the intrinsic reactivity of the pyrazole nitrogens. For example, a magnesium-catalyzed method has been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles. thieme-connect.com

Enzymatic Alkylation: Biocatalysis offers a powerful tool for achieving near-perfect regioselectivity. nih.gov Engineered enzymes, such as modified methyltransferases, have been used in a two-enzyme cascade system to perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99%), demonstrating the potential for precise, catalyst-controlled C-N bond formation. nih.gov

Table 5: Comparison of Regioselective N-Alkylation Methods

| Method | Principle | Selectivity | Notes |

|---|---|---|---|

| Steric Hindrance | Alkylation occurs at the less sterically encumbered nitrogen. mdpi.com | Moderate to High | Outcome depends on the size of the pyrazole substituent and alkylating agent. |

| Mg-Catalyzed Alkylation | MgBr₂ catalysis directs alkylation to the N2 position of 3-substituted pyrazoles. thieme-connect.com | High (up to 99:1) | Effective for specific substrate classes using α-bromoacetate alkylating agents. |

| Enzymatic Alkylation | Engineered enzymes create a highly specific active site for selective alkyl transfer. nih.gov | Excellent (>99%) | Utilizes a two-enzyme cascade with haloalkanes as the alkyl source. |

Incorporation of the 5-(Ethoxymethyl) Moiety

The introduction of the 5-(ethoxymethyl) group is a critical step that defines the final compound. This can be achieved either by starting with a precursor already containing the ethoxymethyl group or by modifying a pre-formed pyrazole ring. The most common approach involves the synthesis of a β-dicarbonyl compound or its equivalent, which bears the ethoxymethyl side chain, prior to the cyclization step.

The primary route to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov Therefore, a key precursor for the synthesis of this compound is a 1,3-dicarbonyl compound featuring an ethoxymethyl group. A plausible precursor is 1-ethoxy-4-methoxybut-3-en-2-one or a similar β-alkoxy-α,β-unsaturated ketone.

The synthesis of such precursors can be approached in several ways. One common method is the Claisen condensation between a ketone and an ester. For instance, the reaction of an ethoxymethyl-substituted ketone with an appropriate ester in the presence of a strong base would yield the desired 1,3-dicarbonyl precursor. Another approach involves the formylation of a ketone, followed by etherification.

A general representation of precursor synthesis is outlined below:

Table 1: General Strategies for Precursor Synthesis| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Formation of 1,3-Dicarbonyl Skeleton | Ketone (e.g., 1-ethoxypropan-2-one), Ester (e.g., Ethyl formate) | Base (e.g., Sodium ethoxide) | Ethoxymethyl-substituted 1,3-diketone |

| 2. Cyclization with Hydrazine | Ethoxymethyl-substituted 1,3-diketone, Butylhydrazine | Acid or Base catalyst | this compound |

Research on related structures, such as 5-(ethoxymethyl)-4-nitroso-1H-pyrazoles, has utilized transformations of 1,3-butanedione derivatives through nitrosation and subsequent cyclization with hydrazine. researchgate.net This highlights the utility of functionalized 1,3-dicarbonyl compounds as versatile precursors for substituted pyrazoles.

The core pyrazole ring is most frequently formed via a cyclocondensation reaction. nih.gov For this compound, this involves the reaction of an ethoxymethyl-substituted 1,3-dicarbonyl compound with butylhydrazine. This reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org

The reaction can be summarized as follows:

Reactants : An ethoxymethyl-substituted 1,3-dicarbonyl compound (e.g., 4-ethoxy-1,1-dimethoxybutan-2-one) and butylhydrazine.

Conditions : The reaction is often carried out in a protic solvent like ethanol or acetic acid, sometimes with catalytic amounts of acid to facilitate the dehydration step.

Regioselectivity : When an unsymmetrical 1,3-diketone is used, two regioisomeric pyrazoles can be formed. The reaction conditions and the nature of the substituents can influence the regiochemical outcome. In this case, the reaction between the diketone and butylhydrazine would lead to the desired 1,5-disubstituted pyrazole.

Alternative derivatization routes can involve modification of a pre-existing pyrazole. For instance, a pyrazole with a hydroxymethyl group at the 5-position could be etherified to introduce the ethyl group. Another advanced method is the use of transition-metal-catalyzed cross-coupling reactions to introduce substituents onto the pyrazole ring, although this is more common for C-C bond formation. nih.govbeilstein-journals.org A tandem cross-coupling/electrocyclization of enol triflates and diazoacetates has also been presented as a method for synthesizing 3,4,5-trisubstituted pyrazoles. nih.gov

Table 2: Key Coupling and Derivatization Reactions for Pyrazole Synthesis

| Reaction Type | Description | Key Features |

|---|---|---|

| Knorr Pyrazole Synthesis | Cyclocondensation of a β-diketone with a hydrazine. mdpi.com | The most common and direct method. Can lead to regioisomers with unsymmetrical diketones. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. nih.govnih.gov | Provides access to a wide range of substituted pyrazoles. |

| Post-synthetic Modification | Etherification of a 5-(hydroxymethyl)pyrazole. | Useful if the corresponding hydroxymethyl pyrazole is readily available. |

Purification and Isolation Techniques for Pyrazole Derivatives

The purification of the final pyrazole product is crucial to remove unreacted starting materials, reagents, and any side products, such as regioisomers. Common techniques employed for the purification of pyrazole derivatives include crystallization, distillation, and chromatography. mdpi.com

Crystallization : This is a widely used technique for purifying solid pyrazole derivatives. A patent describes a method for purifying pyrazoles by dissolving the crude product in a suitable solvent and then reacting it with an inorganic or organic acid to form an acid addition salt, which can then be separated by crystallization. google.com The purified pyrazole can be recovered by neutralization of the salt.

Chromatography : Column chromatography is a highly effective method for separating the desired pyrazole from impurities, especially isomeric byproducts. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). mdpi.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. mdpi.comresearchgate.net

Distillation : For liquid pyrazoles with sufficient thermal stability and volatility, vacuum distillation can be an effective purification method.

The general workflow for isolation and purification after the synthesis of a pyrazole is often as follows:

Work-up : The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. google.com The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

Initial Purification : The crude product may be subjected to an initial purification step like distillation or crystallization.

Chromatographic Purification : For high purity, column chromatography is employed to isolate the target compound.

Table 3: Common Purification Techniques

| Technique | Principle | Application for Pyrazoles |

|---|---|---|

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Effective for solid pyrazoles. Can be enhanced by forming acid addition salts. google.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Excellent for separating isomers and closely related impurities. nih.govmdpi.com |

| Distillation | Separation based on differences in boiling points. | Suitable for liquid, thermally stable pyrazoles. |

The choice of purification method depends on the physical properties of the specific pyrazole derivative (solid or liquid), its stability, and the nature of the impurities present.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-butyl-5-(ethoxymethyl)-1H-pyrazole in solution. Through one- and two-dimensional experiments, it is possible to map the complete connectivity of the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, the spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the protons of the butyl and ethoxymethyl substituents.

A key application of ¹H NMR is the unambiguous differentiation between the 1,5-disubstituted isomer and its 1,3-disubstituted counterpart, 1-butyl-3-(ethoxymethyl)-1H-pyrazole. In the target 1,5-isomer, the pyrazole ring protons at position 3 (H-3) and position 4 (H-4) are adjacent and will appear as a pair of doublets due to spin-spin coupling. In contrast, the 1,3-isomer would show two singlets (or very finely split doublets with a small 4-bond coupling) for the H-5 and H-4 protons, as they are not adjacent.

The N-butyl group will exhibit four distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (-CH₂-), another multiplet for the next methylene group (-CH₂-), and a triplet for the methylene group directly attached to the pyrazole nitrogen (N-CH₂-). The ethoxymethyl group will show a triplet for its terminal methyl group (CH₃), a quartet for the methylene group of the ethyl moiety (-O-CH₂-), and a singlet for the methylene bridge connecting the ether oxygen to the pyrazole ring (C-CH₂-O).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | ~7.3-7.5 | Doublet (d) | 1H | Pyrazole Ring |

| H-4 | ~6.1-6.3 | Doublet (d) | 1H | Pyrazole Ring |

| C⁵-CH₂ -O | ~4.5-4.7 | Singlet (s) | 2H | Ethoxymethyl (methylene bridge) |

| N¹-CH₂ - | ~4.0-4.2 | Triplet (t) | 2H | N-Butyl (α-CH₂) |

| O-CH₂ -CH₃ | ~3.4-3.6 | Quartet (q) | 2H | Ethoxymethyl (ethyl) |

| N¹-CH₂-CH₂ - | ~1.7-1.9 | Multiplet (m) | 2H | N-Butyl (β-CH₂) |

| -CH₂-CH₂ -CH₃ | ~1.3-1.5 | Multiplet (m) | 2H | N-Butyl (γ-CH₂) |

| -CH₂-CH₃ | ~0.9-1.0 | Triplet (t) | 3H | N-Butyl (δ-CH₃) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of aromatic heterocyclic systems. researchgate.net The remaining signals correspond to the sp³ hybridized carbons of the two aliphatic side chains. The chemical shifts provide confirmatory evidence for the carbon skeleton. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-5 | ~148-152 | Pyrazole Ring (substituted) |

| C-3 | ~138-142 | Pyrazole Ring |

| C-4 | ~104-107 | Pyrazole Ring |

| C⁵-C H₂-O | ~65-68 | Ethoxymethyl (methylene bridge) |

| O-C H₂-CH₃ | ~64-67 | Ethoxymethyl (ethyl) |

| N¹-C H₂- | ~49-52 | N-Butyl (α-C) |

| N¹-CH₂-C H₂- | ~31-34 | N-Butyl (β-C) |

| -CH₂-C H₂-CH₃ | ~19-22 | N-Butyl (γ-C) |

| -CH₂-C H₃ | ~13-15 | N-Butyl (δ-C) |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the H-3 and H-4 protons on the pyrazole ring, as well as correlations between adjacent methylene and methyl protons within the butyl and ethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the chemical shifts of each C-H pair in the molecule, such as linking the singlet proton signal at ~4.6 ppm to the methylene bridge carbon at ~66 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the different fragments of the molecule. Crucial HMBC correlations would include:

A correlation from the N-CH₂ protons of the butyl group (~4.1 ppm) to the C-5 (~150 ppm) and C-4 (~105 ppm) carbons of the pyrazole ring, confirming the attachment point of the butyl group at the N-1 position.

A correlation from the C⁵-CH₂-O protons (~4.6 ppm) to the pyrazole C-5 carbon (~150 ppm), confirming the ethoxymethyl group's position.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of this compound would be characterized by absorptions corresponding to the pyrazole ring, the C-O-C ether linkage, and the aliphatic C-H bonds of the substituents. derpharmachemica.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on general IR correlation tables and spectra of similar compounds. libretexts.orgvscht.czresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3150 | C-H Stretch | Pyrazole Ring |

| 2850-2960 | C-H Stretch | Butyl & Ethyl groups (aliphatic) |

| 1500-1580 | C=N Stretch | Pyrazole Ring |

| 1450-1490 | C=C Stretch | Pyrazole Ring |

| 1440-1470 | C-H Bend | CH₂ (aliphatic) |

| 1370-1380 | C-H Bend | CH₃ (aliphatic) |

The presence of a strong band in the 1080-1150 cm⁻¹ region is a key indicator of the ether functional group. libretexts.org The C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons, while the weaker C-H stretches above 3000 cm⁻¹ are characteristic of the aromatic pyrazole ring. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₈N₂O), the calculated molecular weight is 182.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 182.

The fragmentation pattern offers structural clues. Common fragmentation pathways for N-alkyl pyrazoles and ethers would likely be observed. researchgate.netlibretexts.org

Loss of the Butyl Group: Cleavage of the N-butyl chain is a common pathway. Loss of a propyl radical (•C₃H₇) via β-cleavage relative to the ring would result in a fragment at m/z = 139. Loss of the entire butyl radical (•C₄H₉) would yield a fragment at m/z = 125. The base peak is often associated with the loss of an alkene (butene, C₄H₈) via McLafferty-type rearrangement, leading to a fragment at m/z = 126.

Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is characteristic. Loss of an ethyl radical (•CH₂CH₃) would produce a cation at m/z = 153.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of molecules like HCN. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Predicted data based on molecular weight and common fragmentation patterns. researchgate.netlibretexts.orglibretexts.org

| m/z | Possible Fragment | Origin |

|---|---|---|

| 182 | [C₁₀H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 153 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 139 | [M - C₃H₇]⁺ | Loss of propyl radical from butyl chain |

| 126 | [M - C₄H₈]⁺ | Loss of butene via rearrangement |

| 125 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the pyrazole ring, a characteristic feature of this aromatic system. bg.ac.rsnih.gov Of particular interest would be the determination of the conformations of the flexible N-butyl and ethoxymethyl side chains. The torsion angles would reveal how these chains are oriented relative to the pyrazole ring and to each other, which is governed by steric hindrance and crystal packing forces. Intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, that stabilize the crystal lattice would also be identified. researchgate.net This data provides a benchmark solid-state structure that complements the solution-state information obtained from NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the pyrazole ring, which is an aromatic heterocycle. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

Detailed analysis of the pyrazole chromophore reveals that the principal electronic transitions are of the π → π* type. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the case of the parent 1H-pyrazole, a strong absorption maximum is observed in the gas phase at approximately 203 nm, which is characteristic of a π–π* transition within the aromatic ring. nih.gov

The substitution on the pyrazole ring in this compound influences the energy of these transitions. The butyl group at the N1 position and the ethoxymethyl group at the C5 position are both alkyl/alkoxy substituents. These groups act as auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Typically, such saturated groups with lone pairs (on the oxygen of the ethoxymethyl group) can interact with the π-system of the pyrazole ring through hyperconjugation and resonance effects. This interaction slightly raises the energy of the highest occupied molecular orbital (HOMO) and may lower the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap for the π → π* transition. Consequently, a bathochromic shift (a shift to longer wavelengths) of the absorption maximum is expected compared to unsubstituted pyrazole.

In addition to the strong π → π* transitions, weaker n → π* transitions may also occur. These involve the excitation of a non-bonding electron from one of the nitrogen atoms' lone pairs into a π* antibonding orbital. These transitions are generally of lower intensity and can sometimes be obscured by the more intense π → π* bands.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~ 210 - 225 | High | Ethanol/Hexane |

| n → π | ~ 240 - 260 | Low | Ethanol/Hexane |

Note: The data in this table is predictive and based on the analysis of the parent pyrazole compound and the expected effects of the alkyl and ethoxymethyl substituents. Experimental verification is required for confirmation.

Computational and Theoretical Studies on 1 Butyl 5 Ethoxymethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov By solving the Schrödinger equation in an approximate manner, DFT calculations can predict various molecular properties with a high degree of accuracy. For 1-butyl-5-(ethoxymethyl)-1H-pyrazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy structure. tandfonline.comresearchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. bohrium.com The pyrazole (B372694) ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The butyl and ethoxymethyl substituents, however, introduce conformational flexibility. DFT optimization provides the most stable arrangement of these side chains relative to the pyrazole core.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| N1-C(butyl) | 1.48 |

| C5-C(ethoxymethyl) | 1.51 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 106.5 |

| N2-C3-C4 | 112.5 |

| C3-C4-C5 | 104.0 |

| C4-C5-N1 | 105.0 |

Note: These are illustrative values based on typical DFT calculations for substituted pyrazoles.

Conformational Analysis and Energy Landscapes

The presence of the flexible n-butyl and ethoxymethyl groups necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and dynamics. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. The resulting energy landscape reveals the different stable conformations (local minima) and the energy barriers (transition states) that separate them.

For this compound, the key dihedral angles to be investigated would be those associated with the N1-C(butyl) bond and the C5-C(ethoxymethyl) bond, as well as the rotations within the substituent chains themselves. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed.

This analysis helps identify the most populated conformations at a given temperature. The global minimum on the energy landscape corresponds to the most stable conformer, which is the structure typically reported from a simple geometry optimization. However, other low-energy conformers may also be significantly populated and could play a role in the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. researchgate.net

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. researchgate.net

For this compound, DFT calculations can determine the energies and visualize the shapes of the HOMO and LUMO. researchgate.net The HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO distribution would indicate the most likely sites for nucleophilic attack. Substituents on the ring can significantly alter the energies and distributions of these orbitals, thereby "tuning" the molecule's reactivity. rsc.org

Table 2: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These are illustrative values based on typical DFT calculations for substituted pyrazoles.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts can then be compared to experimental data, often showing a strong linear correlation, which aids in the assignment of signals in the experimental spectrum. tandfonline.comnih.gov

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide a predicted spectrum that closely matches the experimental one. This allows for the assignment of specific vibrational modes to the observed IR bands, confirming the presence of particular functional groups. nih.govmdpi.com

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 140.1 | 139.5 |

| C4 | 105.3 | 104.8 |

| C5 | 148.2 | 147.6 |

| C (butyl-CH₂) | 50.5 | 49.9 |

| C (ethoxymethyl-CH₂) | 65.8 | 65.2 |

Note: These are hypothetical values to illustrate the correlation between predicted and experimental data.

Tautomerism Studies and Energetic Preferences

For pyrazoles that are unsubstituted on one of the ring nitrogen atoms, the phenomenon of annular tautomerism is of great importance. nih.gov Tautomers are isomers that readily interconvert, typically through the migration of a proton. In substituted 1H-pyrazoles, the position of the hydrogen atom on one of the two nitrogen atoms can lead to different tautomeric forms, which may have different stabilities and reactivities. researchgate.netnih.gov

While this compound has a butyl group fixed to the N1 position, preventing annular tautomerism of the pyrazole ring itself, computational studies are crucial for understanding tautomerism in related pyrazole systems where the N1 position is unsubstituted. beilstein-journals.org In such cases, theoretical calculations can determine the relative energies of the possible tautomers. researchgate.net

These calculations typically involve optimizing the geometry of each tautomer and calculating its electronic energy. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial, as the relative stability of tautomers can be highly dependent on the solvent environment. nih.gov The tautomer with the lowest calculated Gibbs free energy is predicted to be the most abundant form in a given medium. nih.gov These studies provide fundamental insights into the structure-property relationships of the pyrazole scaffold. researchgate.net

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The presence of these nitrogen atoms influences the electron density around the ring. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.comchemicalbook.com The N1 (pyrrolic) and N2 (pyridinic) nitrogens reduce the electron density at the C3 and C5 positions, making C4 the preferred site for electrophilic aromatic substitution. chemicalbook.comijnrd.org For 1-butyl-5-(ethoxymethyl)-1H-pyrazole, any electrophilic substitution is strongly predicted to occur at the C4 position.

Common electrophilic substitution reactions applicable to pyrazoles include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the C4 position. globalresearchonline.net

Halogenation: Treatment with halogens (e.g., Br₂ in acetic acid or N-bromosuccinimide) would lead to the formation of a 4-halo-pyrazole derivative. ijnrd.orgglobalresearchonline.net

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the C4 position. globalresearchonline.net

Friedel-Crafts Acylation: Acylation can be achieved using an acyl halide in the presence of a Lewis acid catalyst, resulting in a 4-acylpyrazole.

| Reaction | Typical Reagents | Predicted Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-butyl-5-(ethoxymethyl)-4-nitro-1H-pyrazole | C4 |

| Bromination | Br₂ / CH₃COOH | 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole | C4 |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | C4 |

| Acylation | RCOCl / AlCl₃ | (1-butyl-5-(ethoxymethyl)-1H-pyrazol-4-yl)(R)ketone | C4 |

Nucleophilic Substitution Reactions Involving the Ethoxymethyl Moiety

The ethoxymethyl group at the C5 position contains an ether linkage (-CH₂-O-CH₂CH₃). Ethers are generally unreactive and require activation to undergo nucleophilic substitution. youtube.com This is typically achieved under strong acidic conditions (e.g., using HBr or HI), where the ether oxygen is protonated, converting the alkoxy group into a better leaving group (an alcohol). youtube.comyoutube.com

The cleavage of the ethoxymethyl ether can occur at two possible C-O bonds:

Cleavage of the Pyrazolyl-CH₂ Bond: This is less likely as it would require breaking a bond to the sp²-hybridized pyrazole system.

Cleavage of the CH₂-O-Ethyl Bond: This is the more probable pathway. Protonation of the ether oxygen would be followed by a nucleophilic attack by a halide ion (e.g., Br⁻). If the reaction proceeds via an Sₙ2 mechanism, the nucleophile would attack the less hindered ethyl carbon, yielding 5-(hydroxymethyl)-1-butyl-1H-pyrazole and ethyl halide. youtube.commasterorganicchemistry.com

| Reagent | Mechanism | Predicted Products |

|---|---|---|

| HBr (conc.) | Acid-catalyzed Sₙ2 | 1-butyl-5-(bromomethyl)-1H-pyrazole and Ethanol |

| HI (conc.) | Acid-catalyzed Sₙ2 | 1-butyl-5-(iodomethyl)-1H-pyrazole and Ethanol |

Reactions at the N-Butyl Substituent

The N-butyl group is a saturated alkyl chain and is generally considered chemically inert under most reaction conditions. Its primary role is to influence the solubility, steric, and electronic properties of the pyrazole ring. The C-H bonds of the butyl group are strong and not readily susceptible to attack unless subjected to harsh, non-selective conditions such as free-radical halogenation, which would likely lead to a mixture of products and potential degradation of the pyrazole ring. Therefore, for synthetic purposes, the N-butyl substituent is typically a non-reactive spectator group.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Modern synthetic organic chemistry heavily utilizes transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. rsc.orgresearchgate.net These methods are highly applicable to pyrazole systems for further functionalization. rsc.orgresearchgate.net For this compound, two main strategies could be employed:

Cross-Coupling of a Halogenated Pyrazole: The compound can first be halogenated at the C4 position, as described in section 5.1. The resulting 4-halo-pyrazole can then serve as a substrate in reactions like Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings.

Direct C-H Functionalization: Recent advances allow for the direct coupling of C-H bonds, avoiding the need for a pre-functionalization step like halogenation. rsc.orgresearchgate.net The C4-H bond would be the most likely candidate for such a reaction, potentially directed by the N2 atom of the pyrazole ring. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C4-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ | C4-Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C4-Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst / Ligand / Base | C4-N |

Ring-Opening and Rearrangement Reactions

The pyrazole ring is an aromatic system and is generally very stable. It is resistant to ring-opening under most chemical conditions. chemicalbook.comglobalresearchonline.net Ring cleavage requires harsh conditions that disrupt the aromaticity, such as electrolytic oxidation, ozonolysis, or reaction with exceptionally strong bases that can deprotonate a ring carbon. pharmaguideline.comchemicalbook.com For this compound, the ring is expected to remain intact during the vast majority of chemical transformations. Ring-opening and rearrangement reactions are not considered a typical pathway for this class of compounds under standard laboratory conditions.

Oxidation and Reduction Chemistry

The pyrazole ring itself is highly resistant to both oxidation and reduction due to its aromatic stability. ijnrd.orgglobalresearchonline.net

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically leave the pyrazole ring untouched while oxidizing any susceptible alkyl side chains to carboxylic acids. pharmaguideline.comglobalresearchonline.net In the case of this compound, very harsh oxidative conditions might lead to the degradation of the N-butyl or ethoxymethyl groups, but the heterocyclic core would likely show significant stability. Enzymatic oxidation, for instance by cytochrome P-450, has been shown to hydroxylate the parent pyrazole ring at the C4 position. nih.govnih.gov

Reduction: The pyrazole ring is also resistant to chemical reduction. Catalytic hydrogenation can reduce the double bonds in the ring, but it often requires high pressures, high temperatures, and potent catalysts. globalresearchonline.net The process would first yield a pyrazoline (dihydro-pyrazole) and subsequently a pyrazolidine (B1218672) (tetrahydro-pyrazole). These reactions are not common due to the forcing conditions required, which can affect other functional groups in the molecule.

The primary takeaway is the general inertness of the pyrazole core to redox reactions, with reactivity being concentrated at the side chains under sufficiently strong conditions.

Advanced Applications in Materials Science, Supramolecular Chemistry, and Catalysis

Role as Ligands in Coordination Chemistry

No research data is currently available on the use of 1-butyl-5-(ethoxymethyl)-1H-pyrazole as a ligand in coordination chemistry.

Applications in Polymer Chemistry and Material Science

There are no published studies on the application of this compound in polymer chemistry or material science.

Catalytic Applications

Information regarding the catalytic applications of this compound is not present in the current scientific literature.

Chemosensing Applications for Cations and Anions

There is no available research on the use of this compound for chemosensing applications.

Structure Activity Relationship Sar Studies and Molecular Interactions Non Clinical

Investigation of Molecular Interactions with Biomolecules

The pyrazole (B372694) scaffold and its derivatives are known to interact with a variety of biomolecules, including enzymes and receptors, primarily through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. Molecular docking and computational studies of various pyrazole derivatives have elucidated these interactions at the atomic level.

The two adjacent nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with the backbones or side chains of amino acid residues within a protein's active site. For instance, in studies of pyrazole derivatives as enzyme inhibitors, one of the pyrazole nitrogens often forms a key hydrogen bond with a residue in the active site, contributing significantly to the binding affinity. nih.gov Molecular modeling studies have shown that pyrazole analogs can interact with the active site of cyclooxygenase-2 (COX-2) through hydrogen bonding, π-π stacking, and cation-π interactions. nih.gov

Pyrazole Core as a Privileged Scaffold in Chemical Biology

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry and chemical biology. This term refers to a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The versatility of the pyrazole ring, allowing for substitution at multiple positions, enables the generation of diverse chemical libraries with a wide range of biological activities.

Numerous FDA-approved drugs incorporate the pyrazole moiety, highlighting its therapeutic importance. These include anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. The stability of the pyrazole ring to metabolic degradation and its ability to serve as a bioisostere for other functional groups further contribute to its privileged status.

The biological significance of pyrazole derivatives is vast, with demonstrated activities including:

Anti-inflammatory nih.gov

Anticancer nih.gov

Antimicrobial

Antiviral

Enzyme inhibition nih.gov

This broad spectrum of activity underscores the adaptability of the pyrazole core in interacting with a multitude of biological targets.

Influence of N-Butyl and 5-(Ethoxymethyl) Substituents on Molecular Recognition

In SAR studies of pyrazole-based inhibitors, the introduction of lipophilic moieties at the N1 position has been shown to sometimes decrease activity, suggesting that a hydrogen bond donor at this position might be crucial for binding to certain targets. nih.gov However, in other cases, an N-alkyl group can enhance activity by occupying a hydrophobic pocket within the binding site. For example, pyrazole derivatives with long alkyl chains at the C4 position have been found to be outstanding inhibitors of liver alcohol dehydrogenase, a property related to the hydrophobic nature of the substrate cleft. nih.gov

5-(Ethoxymethyl) Substituent: Substituents at the C5 position of the pyrazole ring are known to be critical for molecular recognition and biological activity. The ethoxymethyl group (-CH₂OCH₂CH₃) possesses both hydrophobic (ethyl group) and polar (ether oxygen) characteristics. This dual nature allows for a range of potential interactions with a biological target.

The ether oxygen can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in a protein's active site. The alkyl portion of the substituent can engage in van der Waals interactions within hydrophobic regions of the binding pocket. The flexibility of the ethoxymethyl chain may also allow it to adopt a conformation that optimizes these interactions. In studies of 5-heteroatom substituted pyrazoles as COX-2 inhibitors, the nature of the substituent at the C5 position was found to be a key determinant of potency and selectivity. nih.gov

The combination of the N-butyl and 5-(ethoxymethyl) groups in 1-butyl-5-(ethoxymethyl)-1H-pyrazole would likely result in a molecule with a balanced lipophilic and polar character, influencing its solubility, membrane permeability, and binding interactions with specific biological targets.

Design and Synthesis of Derivatives for Probing Biological Mechanisms (e.g., enzyme inhibition)

The design and synthesis of pyrazole derivatives are central to probing biological mechanisms and developing new therapeutic agents. By systematically modifying the substituents on the pyrazole core, researchers can investigate the specific interactions that govern biological activity, such as enzyme inhibition.

For example, a common strategy involves the synthesis of a series of analogs with varying alkyl chain lengths at a particular position to probe the size and nature of a hydrophobic pocket in an enzyme's active site. Similarly, introducing or removing hydrogen bond donors/acceptors can elucidate the importance of specific hydrogen bonding interactions.

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For N-substituted pyrazoles like this compound, the N-butyl group can be introduced by using butylhydrazine (B1329735) in the initial cyclization reaction or by N-alkylation of a pre-formed pyrazole ring. The 5-(ethoxymethyl) group can be incorporated from a suitably functionalized dicarbonyl precursor.

Below is a table summarizing the structure-activity relationships of various pyrazole derivatives from different studies, which can provide insights into the potential role of the N-butyl and 5-(ethoxymethyl) substituents.

| Scaffold | Substituent(s) | Biological Target/Activity | Key SAR Findings |

| 3,5-Diphenylpyrazole | N-methyl, N-phenyl | Meprin α and β inhibition | N-substitution with lipophilic moieties resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog. nih.gov |

| Pyrazole | C4-long alkyl chains | Liver alcohol dehydrogenase inhibition | Long alkyl chains at the C4 position are outstanding inhibitors, related to the topography of the hydrophobic substrate cleft. nih.gov |

| 2-[3-trifluoromethyl-5-alkylamino pyrazol-1-yl]-5-methanesulfonyl-pyridine | 5-alkylamino | Canine COX-2 inhibition | The nature of the 5-alkylamino substituent was critical for potent and selective inhibition. nih.gov |

| Pyrazole-based inhibitors | Various substituents | Bacterial N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) | The presence of an aminopyridine amide was found to be a potent structural feature for inhibition. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical methods like the Knorr synthesis, which typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.com Future research concerning 1-butyl-5-(ethoxymethyl)-1H-pyrazole will likely focus on developing more efficient, sustainable, and economically viable synthetic pathways.

Modern synthetic strategies emphasize green chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.nettandfonline.com Multi-component reactions (MCRs), which allow the formation of complex molecules like pyrazoles in a single step from three or more starting materials, represent a particularly promising avenue. rsc.orgbeilstein-journals.orgrsc.org These reactions are known for their high atom economy and operational simplicity. rsc.org The development of an MCR protocol for this compound could dramatically streamline its production.

Furthermore, the use of novel catalysts is a key area of development. nih.govmdpi.com Research into heterogeneous catalysts, such as metal nanoparticles or supported catalysts, could lead to processes with easier product purification and catalyst recycling. nih.govmdpi.com The application of energy-efficient techniques like microwave or ultrasound-assisted synthesis could also shorten reaction times and increase yields. nih.gov

| Synthetic Strategy | Description | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot reaction involving three or more starting materials to form the target pyrazole. | High atom economy, reduced waste, operational simplicity, potential for diversity. rsc.orgbeilstein-journals.org | Identifying suitable starting materials and catalysts for regioselective synthesis. |

| Green Catalysis | Use of environmentally benign catalysts, such as biocatalysts or recyclable heterogeneous catalysts. nih.govjetir.org | Reduced environmental impact, catalyst reusability, milder reaction conditions. tandfonline.com | Developing a robust, reusable catalyst specific to the target molecule's precursors. |

| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than a batch reactor. | Improved safety, scalability, precise control over reaction parameters, higher yields. rsc.org | Designing and optimizing a continuous flow reactor setup for the key reaction steps. |

| Microwave/Ultrasound-Assisted Synthesis | Using microwave or ultrasonic irradiation to accelerate the reaction. nih.gov | Drastically reduced reaction times, improved energy efficiency, potentially higher yields. | Optimizing irradiation parameters and solvent conditions for the specific transformation. |

Exploration of New Application Domains

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govnih.gov Given this precedent, a primary future direction for this compound is its systematic screening for pharmacological activity. Its unique substitution pattern—a butyl group at the N1 position and an ethoxymethyl group at C5—could confer novel biological properties or an improved therapeutic profile compared to existing pyrazole-based drugs.

Beyond medicine, pyrazole derivatives have found significant use in agrochemicals as herbicides, fungicides, and insecticides. royal-chem.comresearchgate.netnih.gov For instance, certain pyrazole carboxamides are known inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. wikipedia.org Therefore, evaluating this compound for its potential to protect crops is a logical and promising research avenue.

The field of materials science also presents opportunities. Pyrazole-containing compounds have been investigated for use as conducting polymers and luminescent materials. numberanalytics.com The specific electronic properties imparted by the substituents on this compound could make it a candidate for novel functional materials.

| Domain | Rationale for Exploration | Potential Specific Applications | Initial Research Steps |

|---|---|---|---|

| Pharmaceuticals | The pyrazole core is a well-established pharmacophore in many approved drugs. nih.govontosight.aitandfonline.com | Screening for activity as an anti-inflammatory, anticancer, antibacterial, or antiviral agent. nih.govontosight.ai | In vitro biological assays against various cell lines and microbial strains. |

| Agrochemicals | Many commercial pesticides and herbicides are pyrazole derivatives. researchgate.netacs.org | Testing for efficacy as a fungicide, herbicide, or insecticide. royal-chem.com | Screening for activity against common plant pathogens, weeds, and insect pests. |

| Materials Science | Pyrazole derivatives are used in developing novel materials like conductive polymers. numberanalytics.com | Investigation as a component for organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. | Synthesis and characterization of its photophysical and electrochemical properties. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and guide experimental work. eurasianjournals.com For this compound, advanced computational modeling can accelerate its development by providing insights into its behavior at a molecular level.

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular geometry, and reactivity of the molecule. eurasianjournals.comcrimsonpublishers.com These calculations can help rationalize its stability, predict its spectral properties (NMR, IR), and identify the most likely sites for chemical reactions. This information is invaluable for optimizing synthetic routes and predicting potential degradation pathways.

In the context of drug discovery, molecular docking and molecular dynamics simulations are critical. researchgate.netnih.gov These techniques can predict how this compound might bind to the active sites of biological targets like enzymes or receptors. nih.govmdpi.com By screening the compound in silico against libraries of known protein structures, researchers can prioritize which biological assays are most likely to yield positive results, saving significant time and resources. eurasianjournals.comresearchgate.net Such studies can also guide the design of new, more potent analogues.

| Computational Method | Primary Application | Predicted Properties/Insights | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure and Reactivity Prediction | Optimized molecular geometry, HOMO/LUMO energies, electrostatic potential maps, spectral data. eurasianjournals.comdergipark.org.tr | Guides synthesis optimization; helps in understanding the molecule's intrinsic stability and reactivity. |

| Molecular Docking | Binding Mode Prediction | Binding affinity (docking score), identification of key interactions (e.g., hydrogen bonds) with a biological target. researchgate.netnih.gov | Prioritizes biological screening targets; provides a basis for structure-activity relationship (SAR) studies. |

| Molecular Dynamics (MD) Simulations | Dynamic Behavior Analysis | Conformational flexibility, stability of the ligand-protein complex over time, solvation effects. eurasianjournals.comnih.gov | Validates docking results; provides a more realistic model of biological interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlates structural features with biological activity to predict the potency of new analogues. nih.gov | Guides the rational design of more effective derivatives for a specific application. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-butyl-5-(ethoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions is a validated approach for synthesizing substituted pyrazoles. Key variables include solvent choice (e.g., ethanol or dichloromethane) and catalyst selection (e.g., palladium on carbon). For example, cyclohexyl isocyanide facilitates ring closure at ambient temperature, achieving yields >70% with minimal side products . Optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometric ratios of reactants to avoid oligomerization.

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

- Methodological Answer :

- ¹H NMR : The ethoxymethyl group (-CH₂OCH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (OCH₂). The butyl chain shows characteristic peaks: δ 0.9 ppm (CH₃), 1.3–1.5 ppm (CH₂), and 4.0–4.2 ppm (N-CH₂) .

- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm functional groups.

- MS : The molecular ion peak [M+H]⁺ at m/z 225 (calculated for C₁₁H₂₀N₂O) should dominate .

Q. What are the common reactivity patterns of the ethoxymethyl and butyl substituents in pyrazole derivatives?

- Methodological Answer :

- Ethoxymethyl : Susceptible to acid-catalyzed hydrolysis (e.g., HCl/THF) to yield hydroxymethyl intermediates. It can also undergo nucleophilic substitution with amines or thiols .

- Butyl Chain : Resists oxidation under mild conditions but can be halogenated (e.g., NBS in CCl₄) at the terminal methyl group .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties. Molecular docking against targets like cyclooxygenase-2 (COX-2) or Factor Xa (e.g., PDB ID 1NFU) evaluates binding affinity. For instance, the ethoxymethyl group’s electron-donating effect enhances π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

- Methodological Answer :

- Case Study : If a synthesized derivative shows unexpected ¹³C NMR shifts (e.g., δ 85 ppm for sp³ carbons), compare with crystallographic data (e.g., CCDC entries) to verify regiochemistry. For example, X-ray diffraction confirmed the 5-ethoxymethyl orientation in analogous compounds .

- Decoupling Experiments : Use HSQC and HMBC NMR to assign ambiguous proton-carbon correlations .

Q. How can regioselective functionalization of the pyrazole ring be achieved for targeted drug design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.